molecular formula C12H6ClNO3 B5594908 6-chloro-2-(2-furyl)-4H-3,1-benzoxazin-4-one

6-chloro-2-(2-furyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5594908
M. Wt: 247.63 g/mol
InChI Key: HNVOGVQHABTRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to 6-chloro-2-(2-furyl)-4H-3,1-benzoxazin-4-one involves multiple steps, including reactions with different reagents under various conditions. For example, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one shows the complexity and precision required in creating such compounds, highlighting the importance of specific conditions and reagents in achieving the desired product (Hwang et al., 2006).

Molecular Structure Analysis

The molecular structure of 6-chloro-2-(2-furyl)-4H-3,1-benzoxazin-4-one and its derivatives can be characterized by X-ray crystallography, revealing intricate details about molecular conformation and intermolecular interactions. The detailed structural analysis of similar compounds, such as 3,3'-[o-Phenylenebis(methyleneoxy)]bis(6-chloroflavone), provides insights into the planarity of the benzopyran moiety and the stabilization mechanisms through hydrogen bonding (Thinagar et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of 6-chloro-2-(2-furyl)-4H-3,1-benzoxazin-4-one involves interactions with various nucleophiles and electrophiles, leading to a wide range of derivatives. Research on similar structures, such as the coordination chemistry of 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine towards zinc and mercury, demonstrates the compound's versatility in forming complex metal-organic frameworks (Ardizzoia et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. The synthesis and characterization of N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine provide valuable data on the compound's physical characteristics, such as crystal packing and density (Gao et al., 2015).

Chemical Properties Analysis

The chemical properties of 6-chloro-2-(2-furyl)-4H-3,1-benzoxazin-4-one, including reactivity, stability, and interactions with various chemical agents, are essential for its potential applications in materials science, pharmaceuticals, and organic synthesis. Studies on similar compounds, such as the synthesis and pharmacological evaluation of 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, shed light on the structure-activity relationships that underpin the chemical properties and potential uses of these molecules (De Marchi et al., 1971).

properties

IUPAC Name

6-chloro-2-(furan-2-yl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClNO3/c13-7-3-4-9-8(6-7)12(15)17-11(14-9)10-2-1-5-16-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVOGVQHABTRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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